molecular formula C7H3ClN4 B6284854 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile CAS No. 1356017-80-5

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No. B6284854
CAS RN: 1356017-80-5
M. Wt: 178.6
InChI Key:
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile (4CPT-CN) is a synthetic molecule belonging to the pyrrolotriazine family of compounds. It is a highly stable and water-soluble compound with a wide range of applications in both scientific research and industrial processes. In particular, 4CPT-CN has been found to be a powerful inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is relatively simple. It binds to the active site of the enzyme CYP2C9, preventing the enzyme from catalyzing its normal reactions. This inhibition of the enzyme leads to an increase in the bioavailability and efficacy of certain drugs.
Biochemical and Physiological Effects
The inhibition of CYP2C9 by this compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to increase the bioavailability and efficacy of certain drugs, as well as alter their metabolism and excretion. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has several advantages and limitations when used in laboratory experiments. On the one hand, it is a highly stable and water-soluble compound, making it easy to work with. In addition, its inhibition of CYP2C9 can be used to study the effects of enzyme inhibition on the absorption, distribution, metabolism, and excretion of drugs. On the other hand, this compound is a relatively expensive compound, and its effects can vary depending on the concentration of the compound used.

Future Directions

There are a number of potential future directions for 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile research. For example, further research could be conducted to determine the effects of this compound on other enzymes involved in drug metabolism and excretion. In addition, this compound could be used to study the effects of enzyme inhibition on other physiological processes, such as inflammation and cell signaling. Finally, further research could be conducted to determine the effects of this compound on drug resistance and toxicity.

Synthesis Methods

The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a multi-step process that involves the reaction of 4-chloropyridine and 1,2,4-triazole-3-carbonitrile. The reaction of these two compounds produces a this compound intermediate, which is then converted to this compound by a dehydration reaction. The overall process is relatively simple and can be completed in a few hours.

Scientific Research Applications

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has been used extensively in scientific research due to its ability to inhibit the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a wide range of drugs, and its inhibition can lead to an increase in the bioavailability and efficacy of certain drugs. This compound has also been used in research to study the effects of enzyme inhibition on the absorption, distribution, metabolism, and excretion of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves the reaction of 4-chloropyrrole-2-carbonitrile with hydrazine hydrate, followed by cyclization with cyanogen chloride.", "Starting Materials": [ "4-chloropyrrole-2-carbonitrile", "hydrazine hydrate", "cyanogen chloride" ], "Reaction": [ "Step 1: 4-chloropyrrole-2-carbonitrile is reacted with hydrazine hydrate in ethanol at reflux temperature to form 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile.", "Step 2: The intermediate product from step 1 is then treated with cyanogen chloride in the presence of triethylamine in acetonitrile at room temperature to form the final product, 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile." ] }

CAS RN

1356017-80-5

Molecular Formula

C7H3ClN4

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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